Rimiterol

描述

属性

CAS 编号 |

32953-89-2 |

|---|---|

分子式 |

C12H17NO3 |

分子量 |

223.27 g/mol |

IUPAC 名称 |

4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol |

InChI |

InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12+/m0/s1 |

InChI 键 |

IYMMESGOJVNCKV-JOYOIKCWSA-N |

手性 SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O |

规范 SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

R 798 R-798 rimiterol WG 253 WG-253 |

产品来源 |

United States |

Structural and Stereochemical Investigations of Rimiterol

Molecular Architecture and Key Pharmacophoric Elements

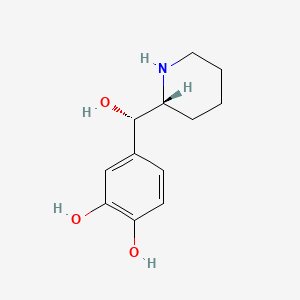

Rimiterol has the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol nih.govdrugfuture.com. Its chemical name is 4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol drugfuture.com. The structure features a catechol ring, a hydroxyl group on the benzylic carbon, and a piperidine (B6355638) ring evitachem.com. These structural components are crucial for its biological activity and interaction with β2-adrenergic receptors evitachem.com.

The fundamental pharmacophore for adrenergic agonists, including this compound, is based on a substituted phenethylamine (B48288) structure wikipedia.org. Key functional groups present in this compound include:

Catechol moiety: A benzene (B151609) ring with two adjacent hydroxyl groups. This feature is common in many adrenergic agonists and is involved in interactions with the receptor.

Hydroxyl group on the beta-carbon: The hydroxyl group attached to the carbon atom adjacent to the aromatic ring (the benzylic carbon). This group is critical for hydrogen bonding interactions with the β-receptor wikipedia.org.

These functional groups and their spatial arrangement constitute the pharmacophore of this compound, dictating its ability to bind to and activate β2-adrenergic receptors rasalifesciences.com.

Here is a table summarizing the key molecular characteristics of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ | nih.govdrugfuture.com |

| Molecular Weight | 223.27 g/mol | nih.govdrugfuture.com |

| CAS Number | 32953-89-2 | nih.govdrugfuture.com |

| IUPAC Name | 4-[(R)-hydroxy[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol or 4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol drugfuture.comevitachem.com | drugfuture.comevitachem.com |

| PubChem CID | 46886609 (for the free base) | nih.govmetabolomicsworkbench.org |

| Functional Groups | Catechol, Secondary Alcohol, Secondary Amine (in piperidine ring) | evitachem.com |

This compound Hydrobromide, a common salt form, has the formula C₁₂H₁₈BrNO₃ and a molecular weight of approximately 304.18 g/mol drugfuture.comevitachem.com.

Absolute Configuration Determination and Enantiomeric Studies

This compound possesses chiral centers, leading to the existence of stereoisomers. Chirality arises from carbon atoms bonded to four different substituents pdvpmtasgaon.edu.inwikipedia.org. In this compound, the benzylic carbon (bearing the hydroxyl group and attached to the catechol ring and the piperidine ring) and the carbon at position 2 of the piperidine ring (attached to the benzylic carbon, the nitrogen, and two methylene (B1212753) groups) are chiral centers.

The IUPAC name for this compound indicates a specific stereochemistry: 4-[(R)-hydroxy[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol evitachem.comdrugbank.com. This suggests that the benzylic carbon has the (R) configuration and the carbon at position 2 of the piperidine ring has the (S) configuration. The determination of absolute configuration, typically assigned using the Cahn–Ingold–Prelog (CIP) priority rules, defines the precise 3D arrangement of atoms around a chiral center pdvpmtasgaon.edu.inwikipedia.orgaskthenerd.com. While enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules, diastereomers (stereoisomers that are not mirror images) have different physical properties and can be separated pdvpmtasgaon.edu.in.

Research findings often highlight the importance of stereochemistry for the activity of β2-agonists. For many marketed β2-agonists, the (R)-configuration at the carbon bearing the hydroxyl group on the side chain is associated with activity wikipedia.org. Studies on the enantiomers of this compound would involve their synthesis, separation (often challenging for enantiomers unless converted to diastereomers), and evaluation of their individual pharmacological activities to determine which stereoisomer is primarily responsible for the desired β2-adrenergic agonist effect pdvpmtasgaon.edu.indntb.gov.ua.

Influence of Structural Motifs on Beta-2 Adrenergic Receptor Interaction

The interaction of this compound with the β2-adrenergic receptor is governed by the specific features of its molecular structure and their ability to engage in complementary interactions within the receptor's binding site. The binding site of β-receptors, which are membrane-bound G-protein coupled receptors, is well-studied wikipedia.org.

Key structural motifs of this compound interact with specific regions of the β2-adrenergic receptor:

Catechol moiety: The two hydroxyl groups on the catechol ring are crucial for hydrogen bonding interactions with amino acid residues in the receptor binding site. These interactions contribute significantly to the binding affinity and selectivity of the agonist wikipedia.org.

Beta-hydroxyl group: The hydroxyl group on the benzylic carbon is known to form hydrogen bonds with conserved amino acid residues, such as Asp113 in transmembrane helix 3 and Asn293 in transmembrane helix 6 of the β2-adrenergic receptor (or homologous residues) wikipedia.orgresearchgate.net. The stereochemistry at this center, particularly the (R) configuration, is often critical for optimal interaction and agonist activity wikipedia.org.

Piperidine amine: The protonated nitrogen atom in the piperidine ring is expected to form an ionic interaction with a negatively charged amino acid residue in the receptor, such as Asp113 wikipedia.orgresearchgate.net. This electrostatic interaction is a key anchor point for many adrenergic agonists. The piperidine ring itself contributes to the steric fit within the binding pocket.

Structure-activity relationship (SAR) studies in the field of β2-adrenergic agonists have consistently demonstrated the importance of these features. Modifications to the catechol ring, the type and position of substituents on the nitrogen, and the stereochemistry of the beta-carbon significantly impact receptor binding affinity, selectivity for β2 receptors over other adrenergic subtypes (like β1), and intrinsic activity (the ability to activate the receptor upon binding) wikipedia.orgresearchgate.netebi.ac.uk. While specific detailed research findings on this compound's SAR were not extensively detailed in the search results beyond its general classification and structural features, the principles established for related β2-agonists underscore the importance of its defined molecular architecture and stereochemistry for its pharmacological action wikipedia.orgresearchgate.netebi.ac.uk.

Compound Names and PubChem CIDs

Chemical Synthesis and Derivatization Strategies for Rimiterol Analogues

Established Synthetic Routes and Mechanistic Pathways

The synthesis of Rimiterol typically involves a series of steps starting from specific precursor compounds. The formation of the hydrobromide salt is a crucial aspect of its preparation, influencing its pharmacological characteristics.

Utilization of Specific Precursor Compounds (e.g., 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol)

A common starting material in the synthesis of this compound is 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol. The synthesis of this compound Hydrobromide typically begins with the reaction of this compound. evitachem.com This precursor features a catechol ring and a piperidine (B6355638) moiety, structural elements central to this compound's interaction with beta-2 adrenergic receptors. evitachem.com

Role of Hydrobromic Acid in Salt Formation for Pharmacological Activity

Hydrobromic acid plays a key role in the synthesis of this compound Hydrobromide. It is used to convert the free base form of this compound into its hydrobromide salt. evitachem.com This salt formation is essential for the pharmacological activity of this compound. evitachem.com The reaction typically occurs under controlled conditions, including mild heating, with careful monitoring of temperature and pH to prevent decomposition or side reactions. evitachem.com Industrial production methods for this compound Hydrobromide mirror laboratory synthesis but are optimized for higher yields and purity, incorporating rigorous quality control measures. evitachem.com Hydrobromic acid is a strong acid widely used in the pharmaceutical industry for the production of drugs and intermediates, including the formation of pharmaceutically acceptable acid addition salts. google.comtechsciresearch.com

Advanced Synthetic Methodologies for this compound Structural Modification

Beyond the established routes, advanced synthetic methodologies are employed to generate novel this compound derivatives and isotopically labeled versions for research purposes.

Synthesis and Application of Deuterated this compound for Research (e.g., this compound-d4)

Deuterated analogues of compounds like this compound are valuable tools in research, particularly in pharmacokinetic studies and for understanding metabolic pathways. This compound-d4 (hydrobromide) is an example of a deuterated this compound analogue used in research. vulcanchem.comevitachem.com The synthesis of deuterated compounds often involves H-D exchange reactions, where deuterium (B1214612) atoms replace hydrogen atoms at specific positions in the molecule. nih.gov Methods for deuteration can involve various catalytic systems, including palladium on carbon (Pd/C) in the presence of D2O. nih.gov Another approach involves aldehyde-amine condensation followed by deuteration with D2O and subsequent deprotection reactions. google.com The deuteration rate and purity of the final product are critical parameters in the synthesis of deuterated analogues for research. nih.govgoogle.com

Optimization of Synthetic Processes for Research-Grade Yield and Purity

Optimization of synthetic processes is crucial to achieve high yield and purity, particularly for research-grade compounds like this compound and its derivatives. This involves careful control of reaction conditions, selection of reagents, and implementation of purification techniques. Industrial production methods for this compound Hydrobromide are optimized for higher yields and purity compared to laboratory synthesis, incorporating rigorous quality control measures. evitachem.com Achieving high purity, often cited as >98% or higher for research-grade materials, is a key objective in synthetic optimization. hodoodo.comgoogle.com Techniques such as chromatography are commonly used to separate and purify desired compounds from reaction mixtures, and asymmetric synthesis can be employed to obtain specific enantiomers with high enantiomeric purity. nih.govgoogle.com The choice of synthetic methods, including organic or aqueous routes, can impact the purity of the final product. google.com

Molecular Pharmacology and Receptor Binding Dynamics of Rimiterol

Selective Agonism of Beta-2 Adrenergic Receptors

Rimiterol functions primarily as a selective agonist for beta-2 adrenergic receptors (β2-ARs). ontosight.ai This selectivity is crucial for its therapeutic effect in bronchodilation, as β2-ARs are the predominant adrenergic receptors found in the smooth muscles of the airways. ontosight.aidrugbank.com By stimulating these receptors, this compound promotes relaxation of the muscles surrounding the bronchi, leading to increased airflow. ontosight.ai

Ligand-Receptor Interaction Mechanisms and Specific Binding Affinity

The interaction between this compound and the β2-AR involves specific binding mechanisms. This compound, being a catecholamine derivative, interacts with the receptor at the orthosteric binding site, which is typically where endogenous agonists like adrenaline and noradrenaline bind. druginfosys.commdpi.com The molecular structure of this compound, featuring a catechol ring and a piperidine (B6355638) moiety, plays a critical role in its ability to interact effectively with β2-ARs. evitachem.com Ligand-receptor binding affinity is a key determinant of a drug's potency and the duration of its effect. bruker.com this compound is reported to have a high affinity for beta-2 receptors, contributing to its effectiveness as a bronchodilator. ontosight.ai Studies on adrenergic receptors indicate that interactions with specific amino acid residues within the transmembrane domains of the receptor are crucial for ligand binding and receptor activation. nih.gov The binding affinity between a ligand and a protein is a primary selection criterion in drug discovery, as tighter binding generally correlates with greater efficacy. researchgate.net

Conformational Changes and Intracellular Signal Transduction Pathways (e.g., G-protein coupled receptor activation)

Beta-2 adrenergic receptors belong to the superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgmdpi.com Upon binding of an agonist like this compound, the β2-AR undergoes conformational changes. mdpi.comwikipedia.org These changes in the receptor's structure, particularly in the intracellular domain and transmembrane helices, facilitate the interaction with and activation of heterotrimeric G proteins, specifically Gs proteins in the case of β2-ARs. mdpi.comwikipedia.orgbiomolther.org

The activation of the Gs protein initiates an intracellular signal transduction cascade. The activated Gs alpha subunit dissociates from the beta-gamma subunits and interacts with adenylyl cyclase, an enzyme embedded in the cell membrane. ramauniversity.ac.innih.gov This interaction stimulates adenylyl cyclase activity, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). evitachem.comnih.gov Elevated cAMP levels then activate protein kinase A (PKA). evitachem.comnih.gov PKA, in turn, phosphorylates various intracellular proteins, including myosin light-chain kinase in smooth muscle cells. evitachem.com Phosphorylation of myosin light-chain kinase leads to its inhibition, which ultimately results in the relaxation of smooth muscle and bronchodilation. evitachem.com This cascade exemplifies how the initial ligand-receptor interaction at the cell surface is transduced into a cellular response through a series of molecular events involving conformational changes and the activation of second messengers and kinases. ramauniversity.ac.inkhanacademy.orgarvojournals.org

Comparative Receptor Pharmacology with Other Beta-Adrenergic Agonists (e.g., Salbutamol (B1663637), Fenoterol, Terbutaline (B1683087), Isoprenaline)

This compound's receptor pharmacology can be compared to that of other beta-adrenergic agonists used as bronchodilators, such as Salbutamol, Fenoterol, Terbutaline, and Isoprenaline. These drugs also primarily target beta-adrenergic receptors, but they can differ in their selectivity for beta-1 (β1) and beta-2 (β2) subtypes and their relative potencies. drugbank.comwikipedia.org

Studies comparing the effects of these agonists on different tissues expressing various beta-adrenergic receptor subtypes provide insights into their selectivity profiles. For instance, while this compound is considered a selective beta-2 agonist, some studies suggest it may have partial selectivity for β2-adrenoceptors. nih.gov Isoprenaline is a non-selective beta-adrenergic agonist, activating both β1 and β2 receptors. nih.govnih.gov Salbutamol is generally considered more selective for β2 receptors than Isoprenaline. drugbank.comnih.gov Fenoterol is described as a short-acting β2 agonist that also stimulates β1 receptors and has been associated with more cardiovascular toxicity compared to Isoprenaline or Salbutamol in some contexts. wikipedia.org Terbutaline is also a selective beta-2 adrenergic agonist. drugbank.com

Comparative studies on bronchodilator action and effects on heart rate can illustrate these differences in selectivity and potency. For example, in one study, Isoprenaline was found to be more potent in bronchodilator action and in increasing heart rate compared to this compound and Salbutamol when administered intravenously. nih.govnih.gov this compound and Salbutamol showed similar beta-2 adrenoceptor selectivity by the intravenous route. nih.govnih.gov Relative potency values on guinea-pig uterine preparations (which express β2 receptors) showed Fenoterol to be more potent than Salbutamol, this compound, and Terbutaline, with Isoprenaline having the highest potency among those tested in that specific model. capes.gov.br

Data on relative potencies (Isoprenaline = 100) on K+-depolarized guinea-pig uterine preparations: capes.gov.br

| Agonist | Relative Potency |

| Isoprenaline | 100 |

| Fenoterol | 74.1 |

| Salbutamol | 15.1 |

| This compound | 13.5 |

| Terbutaline | 8.2 |

| Orciprenaline | 5.6 |

Mechanisms of Receptor Desensitization and Regulation

Prolonged exposure to beta-adrenergic agonists, including this compound, can lead to a phenomenon known as receptor desensitization. wikipedia.org Desensitization is a crucial regulatory mechanism that prevents overstimulation of receptors and helps maintain cellular homeostasis. wikipedia.orgnih.gov It involves a decrease in the responsiveness of the receptor to the agonist over time despite the continued presence of the stimulus. wikipedia.orgnih.gov

Several mechanisms contribute to beta-adrenergic receptor desensitization. One key process is the uncoupling of the receptor from its associated G protein. wikipedia.orgnih.gov This can occur rapidly (within minutes) and often involves the phosphorylation of the receptor by intracellular protein kinases, such as G protein-coupled receptor kinases (GRKs), specifically beta-adrenergic receptor kinase (βARK). wikipedia.orgnih.gov Phosphorylation of the receptor increases its affinity for β-arrestins, which then bind to the receptor and physically uncouple it from the heterotrimeric G protein, attenuating signal transduction. wikipedia.org

Other mechanisms of receptor regulation that can contribute to desensitization, particularly over longer periods (hours to days), include receptor internalization (sequestration) and downregulation. wikipedia.orgnih.govnih.gov Internalization involves the removal of receptors from the cell surface into intracellular vesicles, making them unavailable for ligand binding. nih.gov Downregulation refers to a decrease in the total number of receptor proteins in the cell, often due to decreased synthesis or increased degradation. wikipedia.orgnih.govcebm.net These processes collectively contribute to a reduced cellular response upon prolonged agonist exposure. wikipedia.org

Broader Adrenergic Receptor Control Mechanisms and this compound's Modulatory Role (e.g., growth hormone secretion)

Adrenergic receptors are involved in regulating a wide range of physiological processes beyond bronchodilation, including cardiovascular function, metabolism, and hormone secretion. nih.govnih.gov While this compound is primarily known for its selective action on β2-ARs in the airways, the broader context of adrenergic receptor control mechanisms is relevant to understanding potential systemic effects or interactions.

Studies have investigated the influence of adrenergic receptor stimulation and blockade on the secretion of various hormones, such as growth hormone (GH). Research suggests that adrenergic receptors play a role in the control of growth hormone secretion. For instance, studies involving alpha and beta adrenergic receptor blockade have indicated a stimulatory effect of alpha receptors and a possible inhibitory effect of beta receptors on growth hormone secretion. nih.govnih.gov Specifically, beta-adrenergic blockade with propranolol (B1214883) has been shown to enhance growth hormone concentrations in certain experimental settings. nih.govnih.gov

While this compound's primary therapeutic target is the β2-AR in the lungs, its selectivity profile and potential for interaction with other adrenergic receptor subtypes or involvement in broader adrenergic signaling pathways could be areas of further investigation in a comprehensive pharmacological analysis. However, the currently available information primarily emphasizes its selective β2 agonism for bronchodilation.

Preclinical Disposition and Metabolism Research on Rimiterol

Metabolic Pathways and Metabolite Identification

Studies on the metabolism of β-receptor agonists in animals, such as rats, indicate that these compounds primarily exist as prototype drugs, with smaller amounts of methylated or glucuronide conjugates being formed. For instance, in rats, methylated conjugates of certain β-receptor agonists have been detected in the liver, kidney, and feces at various time points mdpi.com. Glucuronic acid conjugation of β-receptor agonists typically occurs at the phenyl hydroxyl group or the β-hydroxy group mdpi.com. While specific detailed metabolic pathways and the identification of metabolites like 3-O-Methylrimiterol and glucuronide conjugates specifically for this compound in various animal models were not extensively detailed in the search results, the general metabolic patterns observed for related β-agonists suggest potential pathways for this compound. Glucuronidation is a significant metabolic process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are highly expressed in the liver and involved in the elimination of xenobiotics and endogenous compounds by increasing their water solubility mdpi.comnih.gov.

In Vitro and Ex Vivo Models for Metabolic Studies

Various in vitro and ex vivo models are employed to study drug metabolism in the lungs and other tissues. These models vary in complexity and their ability to replicate the in vivo environment tandfonline.com.

| Model Type | Description | Advantages | Disadvantages |

| Isolated Perfused Lung Models | Mimic in vivo conditions closely. | Provide insights into overall organ metabolism and disposition. | High complexity and technical demands. Limited throughput. |

| Precision-Cut Lung Slices (PCLS) | Thin slices of lung tissue that retain native architecture and cell types. frontiersin.orgiivs.org | Maintain tissue structure and cell-cell interactions. Useful for studying localized metabolism. frontiersin.org | Viability can be limited for long-term studies. frontiersin.org |

| Primary Cells | Isolated cells from tissues (e.g., human primary lung cells). | Allow for studies on specific cell types. | Lack of tissue architecture and cell-cell interactions. |

| Cell Lines | Immortalized cell cultures (e.g., A549, BEAS-2B). | Easy to culture and maintain. High throughput potential. | May not fully represent primary tissue metabolism or enzyme expression. tandfonline.comtandfonline.com |

| Subcellular Fractions | Microsomes, cytosol, S9 fractions containing specific enzyme systems. | Useful for identifying specific enzymes involved in metabolism and reaction kinetics. | Lack of cellular context and cofactors. |

| Recombinant Enzymes | Expressed individual enzymes. | Allow for studying the activity of a single enzyme on a substrate. | Does not reflect the complexity of metabolic pathways in a biological system. |

Studies on other inhaled β2-agonists like salbutamol (B1663637) have utilized human primary lung cells, human lung cytosol, and bronchial cell lines like BEAS-2B to investigate sulfation tandfonline.comresearchgate.net. Precision-cut lung slices (PCLS) are considered a valuable ex vivo model as they retain the complex structure and diverse cell types of the lung tissue, allowing for more representative metabolic studies compared to simpler cell culture systems frontiersin.orgiivs.org. While the search results confirm the use of these models for studying lung metabolism of inhaled drugs, specific data on this compound metabolism in these models were not provided.

Intestinal Absorption Mechanisms and Permeation Enhancement Strategies in Preclinical Models

The Caco-2 cell line, derived from human colorectal carcinoma, is a widely used in vitro model for predicting human intestinal absorption medtechbcn.comnih.govsciforum.net. Caco-2 cells differentiate into a monolayer that mimics the intestinal epithelial barrier, expressing various transporters and enzymes relevant to oral drug absorption medtechbcn.comnih.gov. Permeability studies across Caco-2 monolayers are commonly used in drug discovery to estimate oral absorption sciforum.net. The permeability values obtained from Caco-2 assays have shown good correlation with human in vivo intestinal permeability for passively absorbed drugs medtechbcn.comsciforum.netescholarship.org. However, for compounds transported by carrier-mediated mechanisms, the correlation might be less pronounced due to differences in transporter expression between Caco-2 cells and the human intestine escholarship.org.

While Caco-2 cells are a standard model for assessing intestinal permeability, specific details regarding this compound's permeability across Caco-2 monolayers or research into permeation enhancement strategies for this compound using this model were not found in the provided search results. Research on intestinal absorption mechanisms and permeation enhancement strategies for other compounds using Caco-2 cells involves studying passive diffusion, transporter interactions, and the effect of absorption enhancers like bile salts or chitosan (B1678972) medtechbcn.commdpi.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Rimiterol

Theoretical Frameworks and Methodologies of SAR and QSAR

SAR and QSAR represent a continuum of methods for relating chemical structure to activity. canada.ca The core principle is that the biological activity of a compound is a function of its physicochemical and structural properties. slideshare.netwikipedia.org SAR involves identifying structural features responsible for activity, while QSAR seeks to establish mathematical models that correlate biological activity with quantifiable molecular descriptors. slideshare.netwikipedia.org

Historically, the relationship between a compound's structure and its biological activity was noted as early as the 1930s, with significant refinement in the mid-1960s through the work of Hammett, Hansch, and Fujita. researchgate.net Early QSAR analyses often utilized experimentally determined physicochemical properties such as the logarithm of the water/n-octanol partition coefficient (log P), hydrophobic constants (π), and Hammett electronic constants (σ). tandfonline.com These parameters were then correlated with biological activity using statistical techniques like multiple linear regression (MLR). nih.govresearchgate.net

Modern QSAR methodologies have evolved to incorporate more complex theoretical and computational approaches. These include three-dimensional (3D) QSAR methods like Comparative Molecular Field Analysis (CoMFA), which consider the 3D aspects of compounds, such as electrostatic and steric fields. researchgate.nettandfonline.com Four-dimensional (4D) QSAR methods further incorporate conformational flexibility. researchgate.net The development of computational tools and large datasets has led to the use of diverse sets of molecular descriptors, ranging from empirical to quantum-chemical properties, and the application of various statistical and machine learning algorithms for model building and prediction. mdpi.comfrontiersin.org

The process of QSAR model development typically involves several steps: data preparation, data processing (including descriptor calculation and selection), model generation using various algorithms, and rigorous validation using internal and external datasets. tandfonline.com The goal is to develop stable and predictive models that can provide insights into the mechanism of action and guide the design of new bioactive compounds. tandfonline.com

Identification of Critical Structural Features for Receptor Affinity and Biological Activity

The molecular structure of Rimiterol features a catechol ring attached to a piperidine (B6355638) moiety. evitachem.com These structural components are crucial for its interaction with beta-2 adrenergic receptors. evitachem.com The presence of the catechol ring, with its two hydroxyl groups, and the nitrogen in the piperidine ring facilitates hydrogen bonding, which is essential for receptor binding affinity. evitachem.com

While specific detailed research findings solely focused on this compound's critical structural features for receptor affinity and biological activity are not extensively detailed in the provided search results beyond its core structure and interaction with beta-2 adrenergic receptors evitachem.com, the general principles of SAR dictate that variations in the catechol moiety, the linker region, and the piperidine ring would significantly impact its binding and activity. For beta-adrenergic agonists like this compound, the stereochemistry at the chiral center bearing the hydroxyl group and the substitution pattern on the aromatic ring and the amine are known to be critical determinants of receptor selectivity and potency.

Studies on other related adrenergic agonists and compounds targeting similar receptors highlight the importance of specific functional groups and their spatial arrangement for optimal interaction with the receptor binding site. For instance, interactions (mainly hydrophobic) between a receptor and ligand residues at specific positions can play critical roles in mediating agonistic activity and signaling. nih.gov Hydrogen bond interactions and hydrophobic contacts are key features determining binding affinity and governing the binding mode with receptors. plos.orgmdpi.com

Integration of Radioligand Binding Techniques in SAR Analysis

Radioligand binding techniques are a gold standard method for characterizing the interaction of compounds with their target receptors and are often integrated into SAR analysis. perceptive.comeurofinsdiscovery.comoncodesign-services.com These techniques provide precise quantitative data on binding affinity (e.g., Ki, Kd) and receptor density (Bmax). perceptive.comoncodesign-services.comsygnaturediscovery.com

In the context of this compound's SAR studies, radioligand binding assays would be used to experimentally determine the affinity of this compound and its analogues for adrenergic receptors, particularly beta-2 adrenergic receptors. By using a radiolabeled ligand that binds to the receptor, the binding of unlabeled test compounds (this compound or its analogues) can be measured through their ability to displace the radiolabeled ligand. oncodesign-services.comsygnaturediscovery.com

The data obtained from radioligand binding studies are invaluable for SAR analysis as they provide a direct measure of the interaction between the ligand and the receptor. This experimental data can be used to:

Quantify the impact of structural modifications on binding affinity.

Establish SARs based on binding data.

Provide the biological activity data needed to build and validate QSAR models. tandfonline.comeurofinsdiscovery.com

Competition binding assays, where increasing concentrations of an unlabeled compound compete with a fixed concentration of a radiolabeled ligand for receptor binding sites, are commonly used to determine the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. sygnaturediscovery.com Saturation binding assays can determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, providing information about receptor expression and ligand affinity. perceptive.comsygnaturediscovery.com

The integration of radioligand binding data with structural information allows researchers to correlate specific structural features with binding affinity, thereby refining the understanding of the SAR and providing essential data for QSAR model development and validation. eurofinsdiscovery.com While the searches did not yield specific published studies detailing radioligand binding experiments for this compound analogues within a formal SAR/QSAR framework, the technique is a standard method in receptor pharmacology and drug discovery and would be a critical component of comprehensive SAR/QSAR studies for compounds targeting adrenergic receptors.

Advanced in Vitro and in Silico Modeling for Rimiterol Research

Computational Chemistry Approaches

In silico methods, utilizing computational chemistry and bioinformatics, are powerful tools in modern drug discovery and research. They allow for the analysis of molecular properties, interactions, and potential biological fates without the need for physical experiments in the initial stages. patsnap.comresearchgate.netnih.gov

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target, such as a protein receptor. patsnap.comresearchgate.netnih.gov Molecular docking simulations are a key component of virtual screening. These simulations predict the preferred orientation (binding pose) of a ligand (like rimiterol) when it is bound to a receptor and estimate the binding affinity. patsnap.comresearchgate.netnih.gov

Research has utilized virtual screening and molecular docking to investigate the potential interactions of this compound with specific protein targets. For instance, one study explored the binding of this compound to the OTU protease enzyme of the Crimean-Congo Hemorrhagic Fever (CCHF) virus as part of a computer-aided drug design effort. patsnap.comresearchgate.neterciyes.edu.tr The study identified this compound as having high values in virtual screening and molecular docking studies against this enzyme. patsnap.comresearchgate.neterciyes.edu.tr

Here is a simplified representation of potential docking results (illustrative data based on the concept, not specific quantitative results for this compound from the search):

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| This compound | CCHF Virus OTU Protease | -7.5 (Illustrative) |

| Protokylol | CCHF Virus OTU Protease | -8.1 (Illustrative) |

| Aspoxicillin | CCHF Virus OTU Protease | -7.0 (Illustrative) |

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. mdpi.com MD simulations can provide insights into the conformational changes of proteins and ligands, the stability of ligand-receptor complexes, and the kinetics of binding and unbinding events. mdpi.comntu.edu.tw

In the study investigating this compound's interaction with the CCHF virus OTU protease, molecular dynamics simulations were performed to investigate the stability of the ligand-enzyme complexes, including the complex with this compound. patsnap.comresearchgate.net These simulations can help to understand how the binding pose predicted by docking behaves over time in a dynamic environment. patsnap.comresearchgate.net MD simulations monitor parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the protein-ligand complex. researchgate.net The number of hydrogen bonds formed between the ligand and the enzyme during the simulation is also typically analyzed. researchgate.net

While specific quantitative data for this compound's MD simulation results (like RMSD or hydrogen bond counts over time) were not detailed in the provided snippets, the research indicates that MD simulations were used to complement the docking studies and investigate the dynamic behavior of the this compound-OTU protease complex. patsnap.comresearchgate.net

Predicting how a compound will be metabolized and distributed within the body (in silico ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) is a critical step in drug research. patsnap.comresearchgate.netnih.govnih.govcreative-biolabs.com In silico metabolism prediction tools use computational algorithms and databases to anticipate the metabolic pathways, potential metabolites, and the enzymes involved. nih.govcreative-biolabs.comoptibrium.comnews-medical.net

This compound is known to be metabolized. Specifically, inhaled beta-2 agonists, including this compound, have been shown to be methylated within the lungs by catechol-O-methyl transferase (COMT). tandfonline.comtandfonline.com In silico methods can be used to predict potential metabolic sites and pathways for this compound, although predicting lung metabolism specifically using in silico models has historically been less common than predicting hepatic metabolism. tandfonline.com However, existing in silico tools can predict the metabolic fate of compounds based on their structure and data from similar molecules. creative-biolabs.comoptibrium.comnews-medical.nettandfonline.com

In silico ADMET studies were also conducted as part of the research on this compound and the CCHF virus OTU protease, providing predictions about its potential absorption, distribution, metabolism, and excretion characteristics. patsnap.comresearchgate.neterciyes.edu.tr These predictions contribute to a broader understanding of the compound's disposition in a biological system.

Methodologies in Computer-Aided Drug Design relevant to this compound scaffolds

Research involving this compound scaffolds and related beta-adrenergic agonists frequently employs various CADD techniques to understand structure-activity relationships, predict binding modes, and design novel compounds. Given that this compound is a beta-adrenergic agonist drugbank.comgoogleapis.com, studies focusing on beta-adrenergic receptor agonists are highly relevant to understanding the application of CADD in this area.

Ligand-based approaches are utilized when the structure of the target protein is not available, relying on the analysis of the molecular properties of known active ligands nih.govnih.gov. Quantitative Structure-Activity Relationship (QSAR) is a key ligand-based method that correlates biological activities with molecular properties calculated from 2D or 3D ligand structures nih.govmdpi.comresearchgate.netnih.gov. QSAR models can be used to predict the activity of new compounds based on their structural features researchgate.netnih.gov. Studies on beta-adrenergic agonists have successfully developed 3D-QSAR models, such as those using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to predict activity and identify key structural features influencing potency researchgate.netnih.gov. These models have revealed the importance of factors like electrostatic effects and lipophilicity in determining the activity and duration of action of beta-adrenergic agonists researchgate.netnih.govacs.org.

Structure-based approaches, on the other hand, require the 3D structure of the target protein, which can be obtained experimentally (e.g., X-ray crystallography) or through computational modeling nih.govnih.gov. These methods focus on the direct calculation of protein-ligand interactions nih.gov. Molecular docking is a widely used structure-based technique that predicts the binding orientation and affinity of a ligand to a protein target nih.govmdpi.comup.ac.za. By simulating the binding process, docking studies can provide insights into the key amino acid residues involved in the interaction and the potential binding modes of compounds like this compound or its analogs to beta-adrenergic receptors up.ac.zaplos.orgresearchgate.net. While docking provides a static view, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the protein-ligand complex over time, offering a more realistic representation of the binding event up.ac.zaplos.orgresearchgate.netcnrs.fr. MD simulations have been used to explore the binding modes of agonists to beta-adrenergic receptors, revealing the role of internal water molecules and conformational changes in the receptor upon agonist binding plos.org.

Scaffold hopping is another relevant strategy in CADD, particularly in scaffold-based drug design, which involves replacing an existing molecular scaffold with a structurally distinct one while retaining similar biological activity nih.govbiosolveit.de. This can be useful for overcoming limitations of the original scaffold, such as toxicity or patent issues biosolveit.de. While specific studies detailing scaffold hopping of the this compound scaffold were not extensively found, the principle is applicable to the design of new beta-adrenergic agonists based on known active scaffolds nih.govbiosolveit.de.

Integrated computational approaches combining multiple CADD techniques are increasingly common to enhance the accuracy and reliability of predictions up.ac.za. For instance, combining QSAR with molecular docking can leverage the strengths of both ligand-based and structure-based methods nih.govup.ac.zaugm.ac.id. Virtual screening campaigns, often utilizing docking and scoring functions, can screen large databases of compounds to identify potential hits for further experimental testing nih.govnih.govnjppp.com.

Research findings from CADD studies on beta-adrenergic receptors highlight the importance of specific molecular features and interactions for potent and selective binding. For example, 3D-QSAR studies have identified steric and electrostatic requirements within the binding cavity of different beta-adrenoceptor subtypes, providing clues for designing subtype-selective agonists nih.gov. Molecular docking and dynamics simulations have elucidated the hydrogen bond networks and water-mediated interactions crucial for agonist binding to beta-adrenergic receptors plos.org.

Below is a conceptual representation of data that might be generated in CADD studies relevant to this compound scaffolds, based on the types of data discussed in the search results for beta-adrenergic agonists:

| Compound (Example) | CADD Method | Predicted Activity/Binding Score | Key Interaction Residues | Relevant Descriptor (QSAR) |

| This compound | Docking | -X.XX kcal/mol | Asp(3.32), Asn(7.39) | N/A |

| Analog A | 3D-QSAR | pEC₅₀ = Y.YY | N/A | Steric/Electrostatic field |

| Analog B | Docking/MD | Binding Energy, RMSD | Specific pocket residues | N/A |

These computational methodologies provide valuable tools for the rational design and optimization of compounds targeting beta-adrenergic receptors, including those with this compound-like scaffolds. They enable researchers to explore vast chemical spaces, predict the potential activity and binding characteristics of novel molecules, and gain mechanistic insights into receptor-ligand interactions, guiding the synthesis and experimental evaluation of promising drug candidates.

Analytical Method Development and Characterization Techniques for Rimiterol Research

Methodologies for Compound Identification and Purity Assessment

Compound identification and purity assessment are fundamental steps in Rimiterol research. Techniques such as Nuclear Magnetic Resonance (NMR) and Elemental Analysis are commonly employed for confirming the structure and elemental composition of this compound. lgcstandards.com Purity can be assessed through various analytical tests. lgcstandards.com High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) is a powerful tool for assessing peak identity and purity by comparing spectral data across a peak. researchgate.net A purity index, often measured by comparing the spectral data from the leading and trailing edges of a peak, can indicate the presence of impurities if the value exceeds a certain threshold, commonly 1.5. researchgate.net

Quantitative Analytical Methods for this compound and its Metabolites (e.g., High-Performance Liquid Chromatography, Mass Spectrometry)

Quantitative analysis of this compound and its metabolites is essential for understanding its behavior in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the precise and sensitive analysis of pharmaceutical compounds. jrespharm.com HPLC methods for quantitative determination typically involve reverse-phase columns and specific mobile phases, with detection often carried out using UV spectrophotometry. jrespharm.com

Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is another key technique for both qualitative and quantitative analysis of metabolites due to its ability to reliably identify and quantify compounds. nih.gov, frontlinegenomics.com LC-MS, in particular, is suitable for analyzing complex and non-volatile compounds like this compound. frontlinegenomics.com High-resolution accurate mass spectrometry (HRAM-MS), such as Orbitrap technology, offers improved mass accuracy for identifying compounds, including potential doping agents and their metabolites. researchgate.net Targeted metabolomics approaches using MS can identify and quantify specific metabolites in complex biological samples. nih.gov

Research has identified 3-O-Methylthis compound and its glucuronide conjugate as significant metabolites of this compound in rat urine. evitachem.com These metabolites contribute to the elimination of the drug. evitachem.com Analytical methods are necessary to quantify these metabolites to understand this compound's metabolic fate.

Development of Analytical Methods for Degradation Product Analysis

Analyzing degradation products is critical for assessing the stability and safety of this compound. Organic impurities, including degradation products, can form during manufacturing and storage. aifa.gov.it Analytical procedures must be validated to detect these degradation products. slideshare.net Forced degradation studies, involving exposure to conditions like acid, alkali, heat, oxidation, and light, are conducted to generate degradation products and develop stability-indicating methods. jmchemsci.com, researchgate.net HPLC is commonly used in stability-indicating methods to separate and quantify degradation products from the parent compound. researchgate.net The goal is to ensure that the analytical method can accurately measure the analyte response in the presence of all potential sample components, including degradants. researchgate.net Identified degradation products, as well as any unidentified ones above a certain threshold, should be included in product specifications. aifa.gov.it, slideshare.net

Quality Control and Method Validation Frameworks in Research Settings

Quality control and method validation are essential frameworks in pharmaceutical research to ensure the reliability and consistency of analytical results. youtube.com, youtube.com Analytical method validation is a process that confirms an analytical procedure is suitable for its intended use. youtube.com, nist.gov This is a regulatory requirement in the pharmaceutical industry, ensuring that methods used for quality control and release testing are accurate, precise, and reliable. youtube.com, lcms.cz

Validation studies typically assess parameters such as specificity, accuracy, precision, linearity, range, detection limit (LOD), and quantitation limit (LOQ). youtube.com, researchgate.net Specificity ensures the method can unequivocally measure the analyte in the presence of other components like excipients and impurities. youtube.com, researchgate.net Accuracy refers to the closeness of test results to the true value, often assessed through recovery studies. youtube.com, labmanager.com Precision indicates the agreement among individual results, evaluating repeatability and reproducibility. youtube.com, youtube.com Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. youtube.com, labmanager.com

Method validation should be performed according to a predefined protocol with acceptance criteria. youtube.com, lcms.cz The results provide documented evidence that the analytical method is fit for its purpose, which is crucial for internal quality control, external audits, and regulatory inspections. youtube.com Compliance with guidelines from regulatory agencies like the FDA and EMA, and international standards like ICH, is critical for the acceptance of analytical methods. labmanager.com, youtube.com

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for studying Rimiterol’s bronchodilatory effects, and how should they be designed to ensure reproducibility?

- Methodological Guidance : Use in vivo models such as anesthetized cats (as in ) to assess cardiovascular and respiratory responses. For human trials, select asthmatic cohorts with standardized inclusion criteria (e.g., baseline FEV1 values) and control for confounding variables like concurrent medications. Ensure detailed reporting of anesthesia protocols, drug administration routes (e.g., intravenous vs. aerosol), and dose-response metrics. Replicate conditions from prior studies (e.g., 5-hydroxytryptamine-induced bronchoconstriction) to enable cross-study comparisons .

- Key Parameters : Measure heart rate, bronchial resistance, and muscle tremor incidence. Use validated instruments (e.g., spirometry for FEV1) and adhere to metric system conventions (e.g., mL, sec) .

Q. How should researchers address safety and ethical considerations when handling this compound in preclinical studies?

- Methodological Guidance : Follow OSHA and GHS guidelines for chemical handling, including proper storage (e.g., temperature-controlled environments) and disposal. Document purity, CAS number, and supplier details (e.g., Cayman Chemical Co. protocols in ). For in vivo studies, obtain ethics committee approval and justify sample sizes using power calculations to minimize animal use .

- Risk Mitigation : Monitor adverse effects like tachycardia and muscle tremors, as observed in feline models, and establish stopping criteria for human trials .

Advanced Research Questions

Q. How can contradictions in this compound’s cardiovascular safety profile across species be systematically analyzed?

- Methodological Guidance : Apply the "principal contradiction" framework ( ) to identify dominant factors. For example, highlights that this compound’s safety margin (tachycardia vs. bronchodilation) is narrower in cats than in other species, suggesting interspecies variability in β2-adrenoceptor selectivity. Conduct in vitro receptor-binding assays alongside in vivo hemodynamic studies to isolate mechanisms. Use statistical tests (e.g., ANOVA) to compare dose-response curves between species .

- Data Interpretation : Report probability values (P) for significance claims and avoid overgeneralizing findings without species-specific validation .

Q. What methodological strategies optimize dose-response studies for this compound in severe asthma patients requiring intravenous infusion?

- Methodological Guidance : Design randomized, double-blind trials with escalating doses (e.g., 5–20 μg/kg/min) to establish therapeutic windows. Reference ’s protocol, which assessed bronchodilation efficacy and resistance via post-infusion aerosol challenges. Use pharmacokinetic modeling to account for this compound’s short half-life and adjust infusion rates accordingly .

- Statistical Rigor : Express numerical data to one significant digit beyond instrument precision (e.g., EC50 values ± SEM) and justify outliers .

Q. How can researchers reconcile conflicting data on this compound’s propensity to induce muscle tremors compared to other β2-agonists?

- Methodological Guidance : Conduct head-to-head trials with Salbutamol and Laevoisoprenaline using electromyography (EMG) to quantify tremor amplitude and frequency in standardized models (e.g., cat soleus muscle in ). Apply the FINER criteria ( ) to evaluate feasibility and novelty. Use regression analysis to correlate tremor severity with plasma drug concentrations .

- Reporting Standards : Differentiate between "significant" (statistically validated) and "clinically relevant" outcomes in manuscripts .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound’s pharmacological data in manuscripts to ensure clarity and reproducibility?

- Methodological Guidance : Structure papers per IMRAD guidelines (). In the Methods section, specify drug sources (e.g., NIST-certified compounds in ), synthesis protocols, and spectral data (e.g., NMR, HPLC purity). Use tables to compare IC50/EC50 values across studies and supplement with raw datasets .

- Visual Aids : Limit figures to 3–5 critical graphs (e.g., dose-response curves) and annotate symbols (e.g., * for P < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。